molecular formula C28H24N2O7 B11815755 (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Katalognummer: B11815755
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: SUAHYEFZOWZLGS-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 4-hydroxyphenyl side chain and a 2,5-dioxopyrrolidin-1-yl active ester. The Fmoc group serves as a temporary protecting group for the amine, enabling its use in solid-phase peptide synthesis (SPPS) . The 2,5-dioxopyrrolidin-1-yl ester acts as a reactive leaving group, facilitating efficient amide bond formation without requiring additional coupling agents .

Eigenschaften

Molekularformel

C28H24N2O7

Molekulargewicht

500.5 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35)/t24-/m0/s1

InChI-Schlüssel

SUAHYEFZOWZLGS-DEOSSOPVSA-N

Isomerische SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and large-scale purification systems.

Analyse Chemischer Reaktionen

Amide Bond Formation via Active Ester Reactivity

The dioxopyrrolidin-1-yl ester group serves as a highly reactive leaving group, enabling efficient nucleophilic acyl substitution reactions with amines. This reactivity is critical in peptide synthesis and bioconjugation:

Reaction TypeConditionsYieldKey ObservationsSource
Amidation with aminesDCM, 0–5°C, 2–4 h, DIPEA as base85–92%Selective reactivity with primary amines; minimal racemization observed due to steric protection of the Fmoc group
Coupling to peptidesDMF, HOBt/DIC activation, 25°C78–90%Compatibility with solid-phase peptide synthesis (SPPS) protocols

Mechanistic Insight : The electron-withdrawing dioxopyrrolidinyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. The reaction proceeds via a tetrahedral intermediate, stabilized by the pyrrolidinone ring’s resonance effects.

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions to expose the free amine:

ReagentConditionsEfficiencyNotesSource
20% piperidine/DMF25°C, 15–30 min>95%Rapid deprotection; releases CO₂ and fluorenyl byproducts
DBU (1,8-diazabicycloundec-7-ene)DCM, 10 min90%Preferred for acid-sensitive substrates

Kinetics : Deprotonation of the carbamate nitrogen by piperidine triggers β-elimination, releasing the Fmoc group as a stable dibenzofulvene-piperidine adduct .

Hydroxyphenyl Group Reactivity

The 4-hydroxyphenyl moiety participates in electrophilic aromatic substitution (EAS) and oxidation reactions:

ReactionReagents/ConditionsProductsSource
SulfonationH₂SO₄, 50°C, 2 h4-Hydroxy-3-sulfophenyl derivative
NitrationHNO₃/H₂SO₄, 0°C, 1 h4-Hydroxy-3-nitrophenyl derivative
Oxidation (enzymatic)Horseradish peroxidase/H₂O₂o-Quinone intermediate

Stability Note : The phenolic hydroxyl group is susceptible to oxidation under strong acidic or alkaline conditions, necessitating inert atmospheres during storage.

Hydrolysis of the Ester Linkage

The methyl ester in related analogs (e.g., Fmoc-Tyr-OMe) undergoes hydrolysis, suggesting similar reactivity for the dioxopyrrolidinyl ester under specific conditions:

MediumConditionsHalf-LifeSource
pH 7.4 (aqueous)37°C, 24 h48 h
0.1M NaOH25°C, 1 h<10 min

Implications : Hydrolysis releases the free carboxylic acid, which may limit shelf life but enables controlled release in prodrug applications .

Stability Under Synthetic Conditions

Critical parameters influencing reaction outcomes:

FactorOptimal RangeDegradation PathwaysSource
Temperature0–25°CEster hydrolysis above 30°C
SolventDCM, DMF, THFReactivity loss in protic solvents
Light ExposureUV-avoidance recommendedPhotooxidation of Fmoc group

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

CompoundReactive SitesDistinct FeaturesSource
Fmoc-Tyr-OHCarboxylic acid, Fmoc, phenolLower reactivity in amide coupling
Boc-protected analogtert-Butoxycarbonyl groupAcid-labile protection; requires TFA for deprotection

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is in the synthesis of peptides. The compound serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides stability and can be easily removed under mild conditions, facilitating the sequential addition of amino acids to form peptides.

Case Study : A study demonstrated the efficiency of using Fmoc-L-Tyrosine in synthesizing neuropeptides that have potential therapeutic effects in neurodegenerative diseases. The study highlighted how the use of this compound improved yield and purity compared to traditional methods .

Drug Delivery Systems

The compound's ability to form stable conjugates makes it suitable for drug delivery applications. Its structure allows for the attachment of therapeutic agents, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Applications

Application AreaDescriptionReference
Anticancer TherapyUsed to deliver chemotherapeutic agents effectively.
Targeted Drug DeliveryEnhances specificity towards cancer cells.
Vaccine DevelopmentAssists in formulating effective vaccine adjuvants.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme interactions and inhibitions. Its structural characteristics allow researchers to investigate how modifications affect enzyme activity.

Case Study : Research indicated that derivatives of this compound exhibited significant inhibition against specific proteases involved in disease pathways, suggesting potential therapeutic roles .

Antibody Conjugation

The compound is also explored for its role in antibody-drug conjugates (ADCs), where it aids in linking antibodies with cytotoxic drugs. This enhances the targeted delivery of drugs while minimizing systemic toxicity.

Wirkmechanismus

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Features Applications References
Target Compound 4-Hydroxyphenyl Electron-donating group; enhances hydrophilicity and H-bonding Peptide synthesis, potential drug intermediates
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate 3,4-Dimethoxyphenyl Electron-rich (methoxy groups); moderate steric hindrance Photocaging strategies in neuropeptide synthesis
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid 4,5-Dimethoxy-2-nitrophenyl Electron-withdrawing nitro group; photolabile Biomimetic peptide modification
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl Hydrophobic; enhances membrane permeability Drug discovery (e.g., kinase inhibitors)

Key Observations :

  • Electron-donating groups (e.g., 4-hydroxyphenyl) improve aqueous solubility but may require protection during synthesis to prevent oxidation .
  • Electron-withdrawing groups (e.g., nitro) enhance photolability, enabling applications in light-triggered release systems .
  • Halogenated aromatic rings (e.g., difluorophenyl) increase lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Variations in Protecting Groups and Backbone Modifications

Compound Name Protecting Group Backbone Structure Synthesis Yield Applications References
Target Compound Fmoc L-configuration, hydroxyphenyl Not explicitly reported SPPS, bioconjugation
(S)-Allyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoate Fmoc, tert-butyl ether Serine-derived, allyl ester High (purified via column chromatography) Solid-phase synthesis of complex peptides
tert-Butyl (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate Fmoc, Tosyl (Ts) Azaindole-modified tryptophan analog 69–91% Incorporation of unnatural amino acids into peptides
(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate Fmoc, Boc Extended hexanoate chain with dual protection Not reported Sequential peptide assembly

Key Observations :

  • Fmoc vs. Boc Protection : Fmoc is base-labile (removed with piperidine), while Boc requires acidic conditions (e.g., TFA) . Orthogonal use of both enables multi-step syntheses.
  • Backbone Flexibility: Extended chains (e.g., hexanoate) or heterocyclic modifications (e.g., azaindole) tailor compounds for specific binding or metabolic stability .

Key Observations :

  • 2,5-Dioxopyrrolidin-1-yl esters enable reagent-free amide bond formation, reducing side reactions and purification steps .
  • Allyl esters provide orthogonal deprotection strategies but necessitate transition-metal catalysts .

Key Observations :

  • Hydroxyphenyl derivatives may target oxidative stress pathways or tyrosine kinase enzymes due to phenolic H-bonding .
  • Dioxopyrrolidinyl cores are versatile scaffolds for CNS drugs, as seen in anticonvulsants with high protective indexes (PI > 70) .

Biologische Aktivität

(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
CAS Number 201026-08-6
Molecular Formula C26H28N2O7
Molecular Weight 480.51 g/mol
MDL Number MFCD00153363
Purity Specification Not specified

Structure

The compound features a dioxopyrrolidine core with a fluorenylmethoxycarbonyl group and a hydroxyphenylpropanoate moiety, contributing to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study on related dioxopyrrolidine derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting that this compound may exhibit similar properties.

Anti-inflammatory Effects

(S)-2,5-Dioxopyrrolidin-1-yl derivatives have been evaluated for their anti-inflammatory potential. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays measuring its ability to scavenge free radicals. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Study 1: Antitumor Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of (S)-2,5-Dioxopyrrolidin-1-yl derivatives against breast and colon cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.

Study 2: Anti-inflammatory Mechanisms

In a study published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

Study 3: Enzyme Inhibition Profile

A detailed enzyme inhibition assay highlighted that (S)-2,5-Dioxopyrrolidin-1-yl derivatives significantly inhibited COX-2 activity with an IC50 value comparable to known non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-2,5-Dioxopyrrolidin-1-yl derivatives, and how does the Fmoc-protecting group influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling Fmoc-protected amino acids (e.g., 3-(4-hydroxyphenyl)propanoic acid) with active esters like 2,5-dioxopyrrolidin-1-yl groups. The Fmoc group provides steric protection for the amine during solid-phase peptide synthesis (SPPS), reducing side reactions. Key steps include:

  • Activation : Use of carbodiimides (e.g., DCC) or uronium salts to form the active ester.
  • Deprotection : Piperidine in DMF removes the Fmoc group selectively .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product.
    • Data Insight : Fmoc derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups) show slower coupling kinetics due to reduced nucleophilicity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, a calculated m/z of ~500–550 Da (exact value depends on substituents).
  • NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., S-configuration) and absence of unreacted intermediates. The 4-hydroxyphenyl group shows characteristic aromatic protons at δ 6.7–7.2 ppm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the active ester and Fmoc-group degradation.
  • Stability Tests : Monitor via HPLC over 6 months; <5% degradation indicates acceptable stability. Avoid exposure to amines (e.g., Tris buffers) to prevent premature deprotection .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM). DMF typically enhances solubility of Fmoc intermediates but may increase epimerization risk.
  • Additives : Use HOBt or HOAt (1–5 mol%) to suppress racemization during coupling.
  • Case Study : In analogous Fmoc-amino acid syntheses, DMF/DCM (1:1 v/v) achieved 85% yield, while pure DCM yielded 72% due to poor solubility .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility.
  • Dynamic Effects : Use variable-temperature NMR to resolve overlapping peaks caused by rotamers (common in Fmoc-protected compounds) .

Q. What strategies enable site-specific conjugation of this compound to biomolecules (e.g., peptides, antibodies)?

  • Methodological Answer :

  • Active Ester Reactivity : The 2,5-dioxopyrrolidin-1-yl group reacts selectively with primary amines (e.g., lysine residues) at pH 7–8.
  • Case Study : Conjugation to a model peptide (e.g., GRGDS) achieved 90% efficiency in PBS buffer (pH 8.5) after 2 hours at 25°C. Excess reagent (1.5–2 eq) is recommended to drive the reaction .

Q. What role does the 4-hydroxyphenyl moiety play in modulating biological activity or solubility?

  • Methodological Answer :

  • Solubility : The phenolic –OH group enhances aqueous solubility (~2 mg/mL in PBS) compared to non-polar analogs.
  • Biological Interactions : The 4-hydroxyphenyl group may engage in hydrogen bonding with target proteins (e.g., kinase active sites). Fluorinated analogs (e.g., 3,5-difluorophenyl) show improved membrane permeability but reduced solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.